

crystal structure of 3-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

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An In-depth Technical Guide to the Crystal Structure of **3-Nitrobenzonitrile**

Abstract

This technical guide provides a comprehensive analysis of the single-crystal structure of **3-nitrobenzonitrile** ($C_7H_4N_2O_2$), elucidated by low-temperature single-crystal X-ray diffraction. The compound crystallizes in the monoclinic Sohncke space group $P2_1$, with two molecules per unit cell.^{[1][2][3]} A key structural feature is the non-coplanar orientation of the nitro group relative to the benzene ring, which induces molecular asymmetry and results in a chiral crystal structure.^[2] The supramolecular architecture is dominated by aromatic π – π stacking, leading to the formation of molecular stacks along the shortest crystallographic axis.^{[1][3][4]} This document details the crystallographic data, molecular geometry, and supramolecular interactions. Furthermore, it provides the complete experimental protocols for its synthesis, crystallization, and structure determination, making it a valuable resource for researchers, materials scientists, and professionals in drug development.

Introduction

3-Nitrobenzonitrile is an aromatic compound featuring both a nitro ($-NO_2$) and a nitrile ($-C\equiv N$) functional group.^[5] The study of its solid-state structure is crucial for understanding how its specific electronic and steric properties govern intermolecular interactions and crystal packing. For researchers in drug development and materials science, a detailed knowledge of the crystal structure provides insights into physicochemical properties such as solubility, stability, and polymorphism, which are critical for molecular design and application. This guide presents

the definitive crystal structure of **3-nitrobenzonitrile**, offering a foundational dataset for further computational and experimental investigations.

Crystal Structure Analysis

The crystal structure of **3-nitrobenzonitrile** was determined using single-crystal X-ray diffraction, revealing a well-ordered molecular arrangement.

Crystallographic Data

3-Nitrobenzonitrile crystallizes in the monoclinic space group $P2_1$ with one molecule in the asymmetric unit.[2] The absolute structure was established from anomalous dispersion.[1][2] Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **3-Nitrobenzonitrile**

Parameter	Value
Chemical formula	<chem>C7H4N2O2</chem>
Formula weight	148.12 g/mol
Crystal system	Monoclinic
Space group	P2 ₁
a (Å)	3.73339 (4)
b (Å)	6.97307 (5)
c (Å)	12.87327 (9)
β (°)	97.1579 (8)
Volume (Å ³)	332.483 (5)
Z	2
Calculated density (Mg m ⁻³)	1.479
Radiation type	Mo Kα
μ (mm ⁻¹)	0.95
Temperature (K)	100
Data collection	Rigaku Oxford Diffraction SuperNova
Refinement method	Full-matrix least-squares on F ²
Final R indices [I > 2σ(I)]	R ₁ = 0.032, wR ₂ = 0.069
CCDC No.	2295676

Source: IUCrData, 2023.[2][3]

Molecular Geometry

A significant feature of the molecular structure is the slight tilt of the nitro group relative to the plane of the benzene ring. The dihedral angle between the NO₂ plane and the benzene ring is 11.22 (6)°.[1][4] This non-coplanar orientation is attributed to crystal packing effects that lock

the group's conformation, inducing asymmetry in the molecule.[\[2\]](#) In contrast, the barrier for rotation of the nitro group is low in the solution phase.[\[2\]](#) Selected bond lengths are provided in Table 2.

Table 2: Selected Bond Lengths (Å) for **3-Nitrobenzonitrile**

Bond	Length (Å)
C≡N (Nitrile)	1.141 (2)
C—C (Nitrile-Ring)	1.447 (2)
C—N (Nitro-Ring)	1.4697 (19)
N—O (Nitro, avg.)	1.2260
C—C (Benzene ring)	1.3851 (19) – 1.397 (2)

Source: IUCrData, 2023.[\[1\]](#)[\[2\]](#)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **3-nitrobenzonitrile** is primarily dictated by π – π stacking interactions.[\[1\]](#) Molecules stack along the shortest crystallographic axis (a-axis), with a plane-to-plane distance of 3.3700 (9) Å.[\[1\]](#)[\[4\]](#) This efficient packing is a dominant motif in nitro-substituted benzene derivatives and is a key contributor to the stability of the crystal lattice.[\[6\]](#) The arrangement of these stacks defines the overall three-dimensional crystal structure.

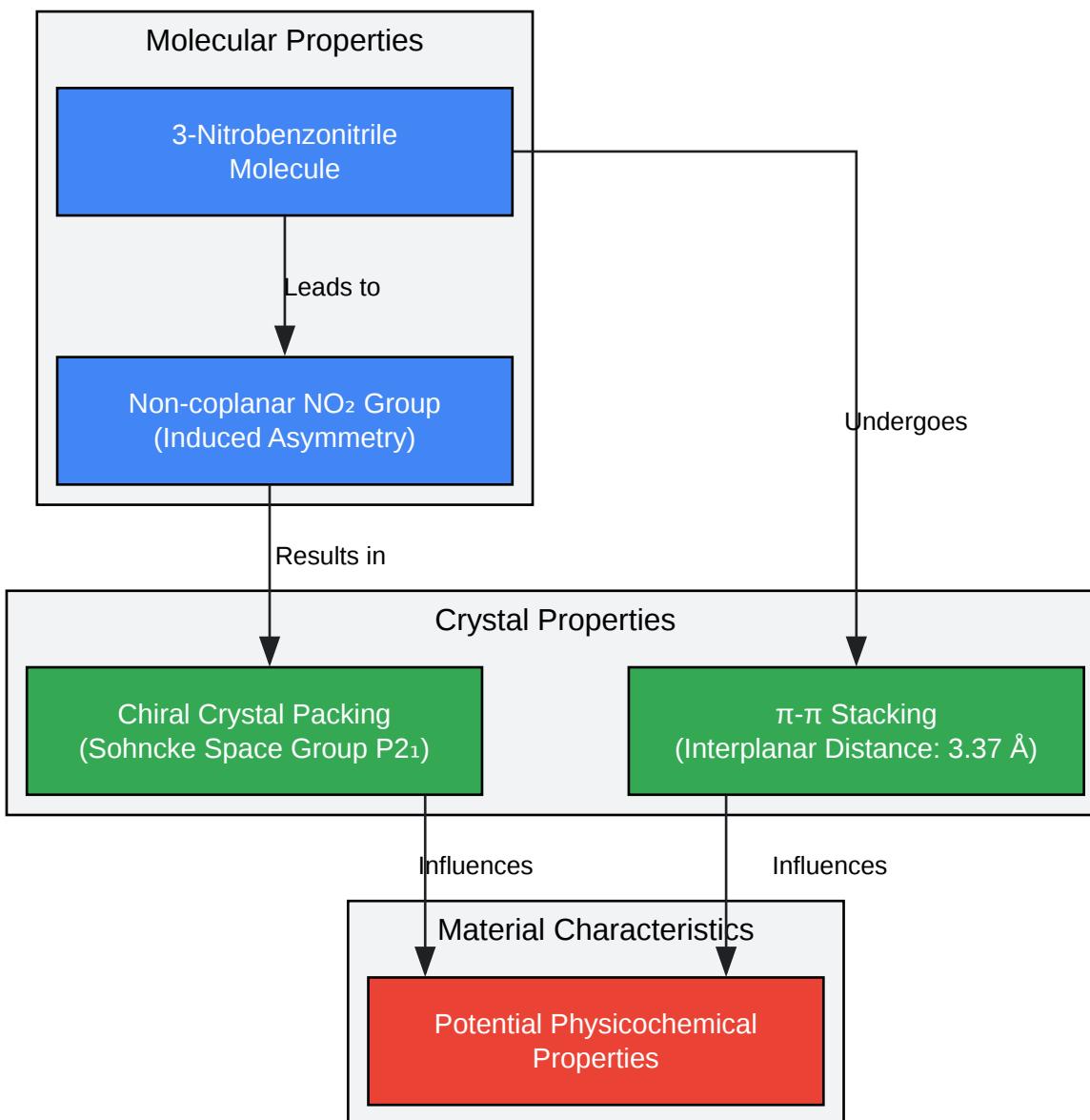
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Figure 1. Logical relationship between molecular features and crystal properties.

Experimental Methodologies

The following sections provide the detailed protocols used for the synthesis, crystallization, and structural analysis of **3-nitrobenzonitrile**.

Synthesis and Crystallization

3-Nitrobenzonitrile was synthesized via the decomposition of a corresponding diazonium salt.

[\[1\]](#)[\[4\]](#)

Synthesis Protocol:

- Diazonium Salt Formation: Dissolve p-toluenesulfonic acid monohydrate (570.7 mg, 3 mmol) in 15 mL of ethyl acetate.[\[1\]](#)[\[4\]](#)
- Add 2-amino-5-nitrobenzonitrile (489.3 mg, 3 mmol) to the solution.[\[1\]](#)[\[4\]](#)
- Add tert-butyl nitrite (1068 μ L, 9 mmol) dropwise. A yellow solution will form. Stir for 5 minutes at room temperature.[\[1\]](#)[\[4\]](#)
- Collect the resulting yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate by filtration and wash thoroughly with ethyl acetate.[\[1\]](#)[\[4\]](#)
- Decomposition: Dissolve the solid diazonium salt in 10 mL of ethanol (EtOH) and stir for 3 days at room temperature.[\[1\]](#)[\[4\]](#)
- Isolation: Isolate the final product, **3-nitrobenzonitrile**, as an off-white solid via filtration.[\[1\]](#)[\[4\]](#)

Crystallization Protocol:

- Prepare a concentrated solution of the synthesized **3-nitrobenzonitrile** in ethanol.[\[1\]](#)[\[4\]](#)
- Grow single crystals by slow evaporation at -20 °C.[\[1\]](#)[\[4\]](#)
- Select a suitable crystal for analysis under a polarizing microscope.[\[4\]](#)

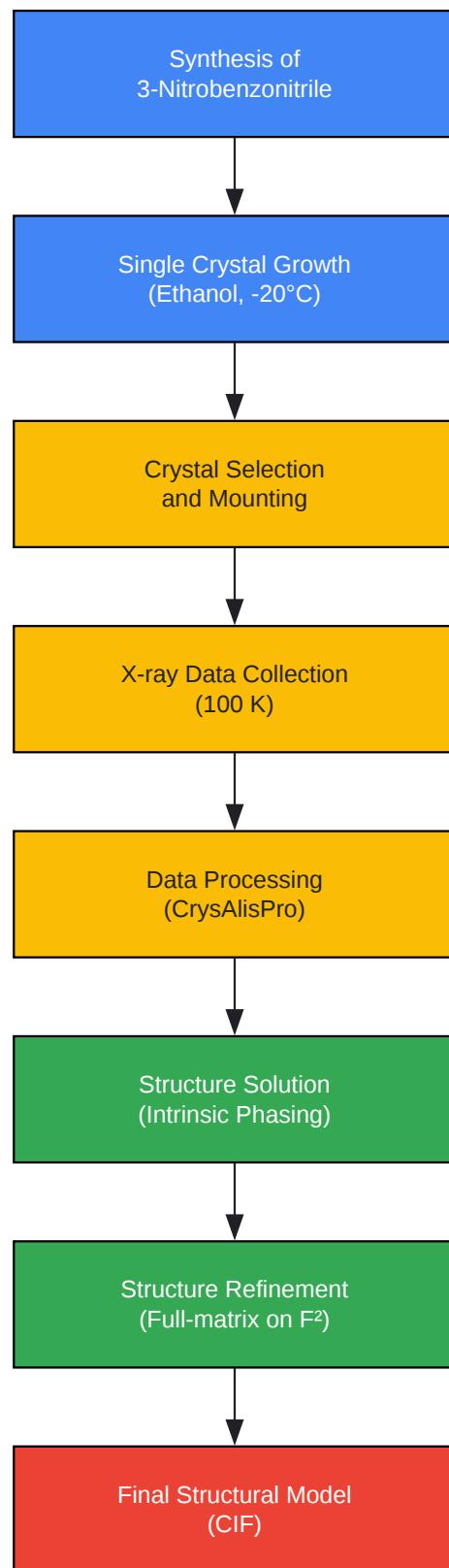
Single-Crystal X-ray Diffraction and Refinement

The data collection and structure refinement were performed using standard crystallographic techniques.

Data Collection and Refinement Workflow:

- Mounting: A selected crystal was mounted on a MiTeGen Dual Thickness MicroLoop LD using Baysilone-Paste.[\[4\]](#)

- Data Collection: Data were collected on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a micro-focus sealed X-ray source (Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) at a temperature of 100 K.[3]
- Data Processing: The collected data were processed using the CrysAlisPro software.[3]
- Structure Solution: The structure was solved using the SHELXT intrinsic phasing method.[3]
- Structure Refinement: Refinement was carried out using full-matrix least-squares on F^2 with SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions were freely refined, including their isotropic displacement parameters.[3][4]



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Figure 2. Experimental workflow for crystal structure determination.

Implications for Research and Drug Development

The detailed structural characterization of **3-nitrobenzonitrile** provides a solid foundation for its application in various scientific fields.

- Materials Science: The well-defined π – π stacking arrangement can be exploited in the design of organic materials with specific electronic or optical properties. The chirality of the crystal structure is particularly noteworthy, as it may lead to nonlinear optical or ferroelectric behaviors.
- Drug Development: As an intermediate in organic synthesis, understanding the stable crystalline form of **3-nitrobenzonitrile** is essential for process control and scalability.^{[5][7]} The intermolecular interactions observed, primarily van der Waals forces and π -stacking, can inform the design of co-crystals or polymorph screening studies for more complex active pharmaceutical ingredients (APIs) containing the nitrobenzonitrile scaffold.
- Computational Chemistry: The high-resolution data serves as a benchmark for validating and refining computational models used to predict crystal structures and intermolecular interaction energies.

Conclusion

This guide has detailed the crystal structure of **3-nitrobenzonitrile** as determined by modern X-ray diffraction techniques. The molecule crystallizes in the chiral monoclinic space group $P2_1$. Its structure is characterized by a non-planar nitro group and a supramolecular assembly dominated by π – π stacking. The comprehensive experimental protocols and tabulated crystallographic data provide a critical resource for chemists and materials scientists, enabling further research into the properties and applications of this compound.

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